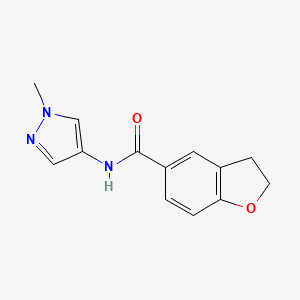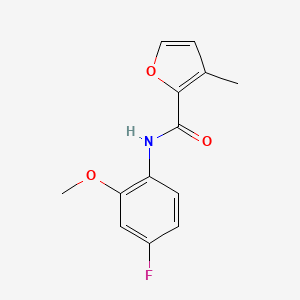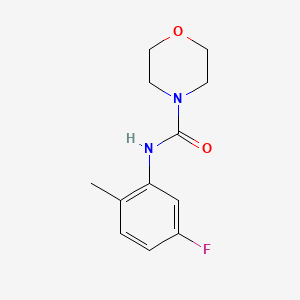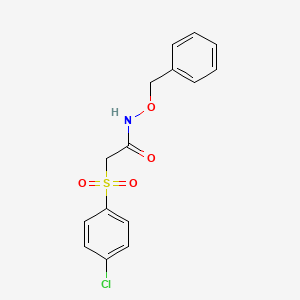
1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PTC, and it is a cyclobutane-based molecule that contains a thiazole ring and a carboxamide functional group.
Mecanismo De Acción
The mechanism of action of PTC is not fully understood. However, it is believed that PTC exerts its biological activity by binding to specific targets in cells. For example, PTC has been shown to inhibit the growth of bacteria by binding to the bacterial cell wall and disrupting its integrity. PTC has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PTC has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains. PTC has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, PTC has been found to exhibit antioxidant activity and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. PTC is also stable under a range of conditions, making it suitable for use in various assays. However, PTC has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on PTC. One area of interest is the development of PTC-based fluorescent probes for detecting metal ions in biological systems. Another area of research is the synthesis of PTC derivatives with improved biological activity and solubility. Additionally, PTC could be further investigated for its potential use in cancer therapy and as a novel antimicrobial agent.
Métodos De Síntesis
The synthesis of PTC involves the reaction of 1-phenylcyclobutane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-phenyl-1,3-thiazol-2-amine to produce PTC. The yield of PTC can be improved by optimizing the reaction conditions and using high-quality reagents.
Aplicaciones Científicas De Investigación
PTC has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and anticancer properties. PTC has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, PTC has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis, drug delivery, and imaging.
Propiedades
IUPAC Name |
1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-18(20(12-7-13-20)16-10-5-2-6-11-16)22-19-21-17(14-24-19)15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAXKJWLUBNGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)


![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)



![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)




